molecular formula C19H18O4 B1239283 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one CAS No. 5219-18-1

7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one

Cat. No. B1239283
CAS RN: 5219-18-1
M. Wt: 310.3 g/mol
InChI Key: FEMYLSRAIUUCNB-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one is a hydroxycoumarin that is coumarin substituted by a hydroxy group at position 7, a propyl group at position 4 and a 4-methoxyphenyl group at position 3. It is a hydroxycoumarin and a monomethoxybenzene. It derives from a coumarin.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one and similar compounds have been a focus in chemical synthesis research. For instance, 7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-one has been converted into various derivatives through complex chemical reactions involving tert-butyldimethylsilyloxy and methyl trifluoromethanesulfonate (Bourke & Collins, 1997).

Biological Activity and Potential Therapeutic Applications

  • Compounds related to 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one have been identified with significant biological activities. For example, compounds isolated from Cuscuta reflexa, including similar benzopyran derivatives, exhibited strong inhibitory activity against alpha-glucosidase, indicating potential therapeutic applications (Anis et al., 2002).

Applications in Estrogen Receptor Modulation

  • Some derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one have been explored for their potential as selective estrogen receptor modulators (SERMs). These compounds have shown promising estrogenic and antiestrogenic activities, making them potential candidates for treating estrogen-related conditions (Gupta et al., 2006).

Drug Development and Pharmacological Research

  • Research into the synthesis of novel compounds based on the benzopyran structure, including derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one, has been significant in drug development. These efforts include exploring the compounds' anti-inflammatory and antimicrobial activities, as well as their potential as antiestrogens (Gummudavelly et al., 2009).

properties

CAS RN

5219-18-1

Product Name

7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-1-benzopyran-2-one

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-4-propylchromen-2-one

InChI

InChI=1S/C19H18O4/c1-3-4-16-15-10-7-13(20)11-17(15)23-19(21)18(16)12-5-8-14(22-2)9-6-12/h5-11,20H,3-4H2,1-2H3

InChI Key

FEMYLSRAIUUCNB-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC

Other CAS RN

5219-18-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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